
Lysidine bitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysidine bitartrate is a chemical compound that plays a crucial role in the modification of transfer ribonucleic acid (tRNA) in bacteria. It is a lysine-combined modified cytidine located at the anticodon wobble position of eubacterial tRNAIle2. This modification is essential for converting the codon specificity from AUG to AUA and the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lysidine bitartrate is synthesized through a series of biochemical reactions involving lysine and ATP as substrates. The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine by adenylating the cytidine at the wobble position of tRNAIle, followed by the nucleophilic attack of lysine on the C2 carbon of cytidine .
Industrial Production Methods
The process requires precise control of reaction conditions, including temperature, pH, and substrate concentrations, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Lysidine bitartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The lysine moiety can be substituted at the C2 position of cytidine.
Adenylation: The cytidine is adenylated by ATP during the synthesis process.
Common Reagents and Conditions
Reagents: Lysine, ATP, and cytidine.
Major Products
The primary product of these reactions is lysidine, which is then combined with bitartrate to form this compound .
Applications De Recherche Scientifique
Lysidine bitartrate has several scientific research applications, including:
Mécanisme D'action
Lysidine bitartrate exerts its effects by modifying the wobble position of tRNAIle, enabling it to recognize the AUA codon instead of AUG. This modification is catalyzed by the enzyme TilS, which uses lysine and ATP as substrates. The adenylation of cytidine at the wobble position is followed by the nucleophilic attack of lysine, resulting in the formation of lysidine . This modification alters the codon-anticodon interaction, ensuring accurate decoding of the genetic code .
Comparaison Avec Des Composés Similaires
Lysidine bitartrate is unique compared to other similar compounds due to its specific role in tRNA modification. Similar compounds include:
Agmatidine: Found in archaea, it is a lysine-containing cytidine derivative that also modifies the wobble position of tRNAIle.
This compound stands out due to its specific enzymatic synthesis pathway and its critical role in bacterial tRNA modification .
Propriétés
Formule moléculaire |
C8H14N2O6 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
MLTUPVBYXCWMBU-LREBCSMRSA-N |
SMILES isomérique |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Numéros CAS associés |
94107-88-7 74347-31-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



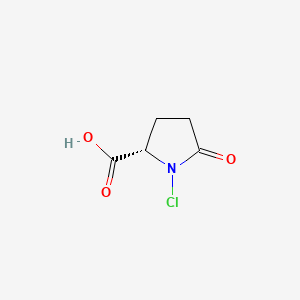
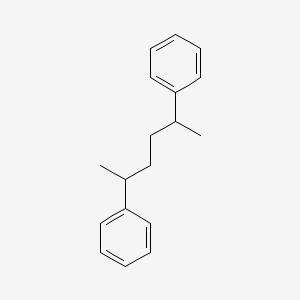
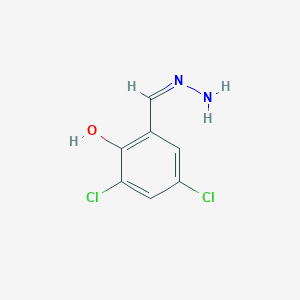
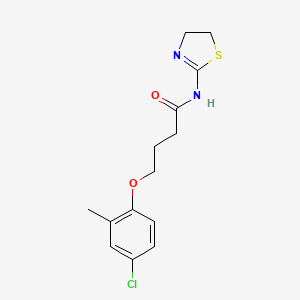
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
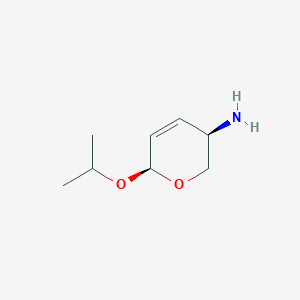
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
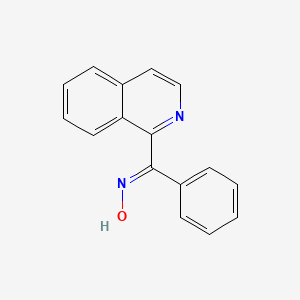
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)

![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
